molecular formula C21H21N3O5 B2998766 N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 887898-24-0

N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2998766
CAS RN: 887898-24-0
M. Wt: 395.415
InChI Key: DJJXGZDALKMSFW-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Heterocyclic Compounds : A study by Abu‐Hashem et al. (2020) explored the synthesis of novel compounds with structures similar to the subject compound. They found that these compounds exhibited anti-inflammatory and analgesic activities, highlighting the potential biomedical applications of similar compounds.

  • Antimicrobial Applications : In a study by Abdel-rahman et al. (2002), compounds related to the subject molecule were synthesized and tested for antimicrobial activities. The findings suggest potential applications in developing antimicrobial agents.

Chemical Properties and Synthesis

  • Crystal Structure Analysis : The work of Lee et al. (2013) on a structurally similar compound, Amitraz, focused on its crystal structure. This kind of research is vital for understanding the physical and chemical properties of similar complex organic compounds.

  • Chemical Synthesis and Structural Studies : Prabhuswamy et al. (2016) conducted research on a compound with a similar structure, focusing on its synthesis and crystal structure analysis. This study contributes to understanding the synthesis pathways and structural properties of such complex molecules (Prabhuswamy et al., 2016).

Pharmaceutical Research

  • Synthesis for Potential Biological Agents : In a study by Akbari et al. (2008), compounds with structures similar to the subject compound were synthesized and evaluated for their antimicrobial activities, indicating the potential for pharmaceutical applications.

  • HIV-1 Reverse Transcriptase Inhibitors : Devale et al. (2017) synthesized and evaluated a series of compounds structurally related to the subject compound for in vitro Reverse Transcriptase (RT) inhibitory activity. This suggests a possible application in HIV treatment (Devale et al., 2017).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-12-5-6-15(7-13(12)2)24-20(26)18(11-22-21(24)27)19(25)23-14-8-16(28-3)10-17(9-14)29-4/h5-11H,1-4H3,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJXGZDALKMSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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